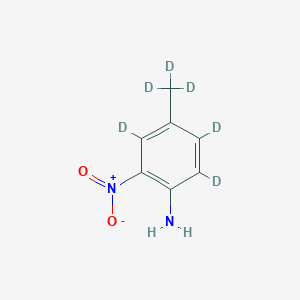
4-Methyl-2-nitroaniline-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-nitroaniline-d6 is a deuterium-labeled form of 4-Methyl-2-nitroaniline. This compound is primarily used in research and industrial applications. Its molecular formula is C7H2D6N2O2, and it has a molecular weight of 158.19 g/mol . The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
4-Methyl-2-nitroaniline-d6 can be synthesized through several methods. One common approach involves the nitration of 4-methylacetanilide followed by reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s high purity.
Análisis De Reacciones Químicas
4-Methyl-2-nitroaniline-d6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and palladium on carbon (Pd/C) or iron and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Aplicaciones Científicas De Investigación
4-Methyl-2-nitroaniline-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in labeling studies to track the metabolic pathways of related compounds.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other organic chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-nitroaniline-d6 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The deuterium atoms in the compound can also influence its metabolic stability and distribution within biological systems .
Comparación Con Compuestos Similares
4-Methyl-2-nitroaniline-d6 can be compared with other similar compounds, such as:
4-Methyl-2-nitroaniline: The non-deuterated form, which has similar chemical properties but different analytical applications.
2-Nitroaniline: Lacks the methyl group, leading to different reactivity and applications.
4-Nitroaniline: Lacks the methyl group at the 4-position, affecting its chemical behavior and uses.
This compound stands out due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D |
Clave InChI |
DLURHXYXQYMPLT-RLTMCGQMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])N)[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)





![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)

